molecular formula C15H17N5O2S B11974280 5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11974280
M. Wt: 331.4 g/mol
InChI Key: LYBNVDYAZKAESB-MHWRWJLKSA-N
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Description

5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H17N5O2S and a molecular weight of 331.399 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate then reacts with thiosemicarbazide under specific conditions to yield the desired triazole compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of an acid catalyst to facilitate the formation of the triazole ring.

Chemical Reactions Analysis

5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,23)/b16-10+

InChI Key

LYBNVDYAZKAESB-MHWRWJLKSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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